Methyl 3,4'-bipyridine-2'-carboxylate
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Overview
Description
Methyl 3,4’-bipyridine-2’-carboxylate is a chemical compound with the molecular formula C12H10N2O2. It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including Methyl 3,4’-bipyridine-2’-carboxylate, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling. These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of bipyridine derivatives may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4’-bipyridine-2’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced bipyridine derivatives .
Scientific Research Applications
Methyl 3,4’-bipyridine-2’-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3,4’-bipyridine-2’-carboxylate involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings can form stable complexes with various metal centers, influencing the reactivity and properties of the metal ions. This coordination can affect molecular targets and pathways, such as catalytic cycles in chemical reactions or interactions with biological molecules .
Comparison with Similar Compounds
2,2’-Bipyridine: A symmetrical isomer with two pyridine rings connected at the 2-position.
4,4’-Bipyridine: Another symmetrical isomer with connections at the 4-position.
3,3’-Bipyridine: A less common isomer with connections at the 3-position.
Uniqueness: Methyl 3,4’-bipyridine-2’-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and coordination properties. This makes it particularly useful in applications requiring selective binding to metal ions or specific reactivity profiles .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 4-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-7-9(4-6-14-11)10-3-2-5-13-8-10/h2-8H,1H3 |
InChI Key |
YBNLTXJWKHEPLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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